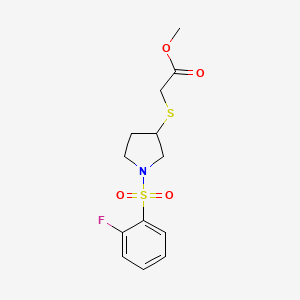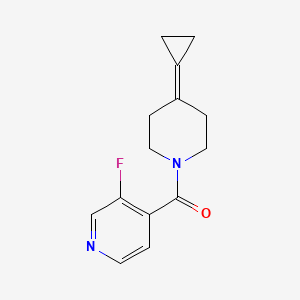
(4-Cyclopropylidenepiperidin-1-yl)(3-fluoropyridin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclopropylidenepiperidin-1-yl)(3-fluoropyridin-4-yl)methanone, also known as CPPFM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CPPFM is a small molecule that belongs to the class of piperidine derivatives and has a molecular weight of 285.33 g/mol.
科学的研究の応用
Synthesis and Optimization for Drug Development
A key application of compounds similar to (4-Cyclopropylidenepiperidin-1-yl)(3-fluoropyridin-4-yl)methanone is in the synthesis and optimization of potential drug candidates. For instance, a study by Stark (2000) detailed the synthesis of Ciproxifan, a histamine H3-receptor antagonist, using similar cyclopropyl and fluoropyridinyl structures. Such research emphasizes the importance of these compounds in developing new pharmacological agents.
Preclinical Profiling and Clinical Trials
Research has also been conducted on variants of the compound for potential clinical applications. For instance, Chrovian et al. (2018) investigated the use of similar compounds in the discovery and preclinical profiling of a P2X7 antagonist, a clinical candidate for mood disorder treatments. This study highlights the role of these compounds in advancing clinical trials for new therapeutic agents (Chrovian et al., 2018).
Anti-tubercular and Anti-mycobacterial Agents
Compounds related to this compound have been explored for their potential as anti-tubercular agents. Research by Dwivedi et al. (2005) and Bisht et al. (2010) demonstrated the synthesis and evaluation of phenyl cyclopropyl methanones as anti-mycobacterial agents, showcasing their efficacy against Mycobacterium tuberculosis (Dwivedi et al., 2005; Bisht et al., 2010).
Novel Fluorophores for Spectroscopic Studies
The development of novel fluorinated fluorophores using similar compounds has been an area of interest in spectroscopy and imaging. Woydziak et al. (2012) explored the synthesis of fluorinated benzophenones, xanthones, and other derivatives, significantly enhancing photostability and spectroscopic properties of these fluorophores (Woydziak et al., 2012).
Genotoxicity Studies
Research has also been conducted to understand the genotoxic properties of compounds structurally similar to this compound. Ferk et al. (2016) investigated the DNA-damaging properties of synthetic cannabinoids with similar structures, contributing valuable data regarding the potential health risks associated with these compounds (Ferk et al., 2016).
特性
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-(3-fluoropyridin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c15-13-9-16-6-3-12(13)14(18)17-7-4-11(5-8-17)10-1-2-10/h3,6,9H,1-2,4-5,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYMVDZVIIEVOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=C(C=NC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2398077.png)
![2-([1,1'-biphenyl]-4-yl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2398079.png)
![1-[(2S)-2-[(2-Methylpropan-2-yl)oxymethyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2398080.png)

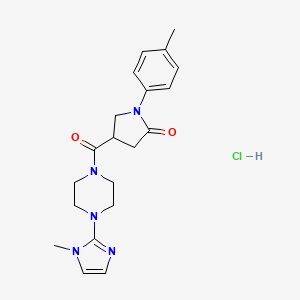
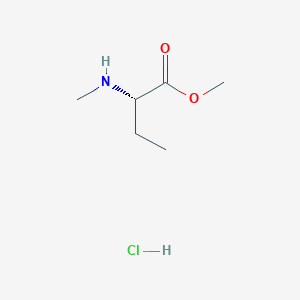
![4-(4-{[4-(2-Fluorophenyl)piperazino]carbonyl}phenyl)-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2398086.png)
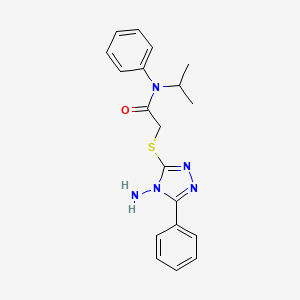
![4-oxo-N-phenethyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2398089.png)
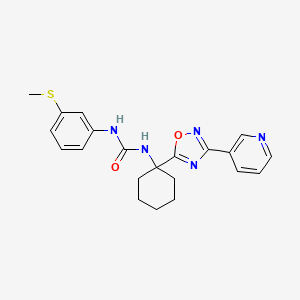
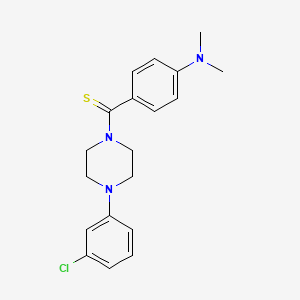

![2-({1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2398097.png)
